

4-Chloro-3-(trifluoromethyl)benzonitrile CAS number 1735-54-2

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Compound of Interest

Compound Name:	4-Chloro-3-(trifluoromethyl)benzonitrile
Cat. No.:	B167759

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An In-Depth Technical Guide to **4-Chloro-3-(trifluoromethyl)benzonitrile** (CAS 1735-54-2): Properties, Synthesis, and Applications

Introduction

4-Chloro-3-(trifluoromethyl)benzonitrile, identified by CAS number 1735-54-2, is a highly functionalized aromatic compound of significant interest in chemical research and industrial synthesis. Its structure, featuring a benzonitrile core substituted with a chloro group and a trifluoromethyl group, makes it a uniquely versatile building block. The trifluoromethyl group, in particular, imparts enhanced stability and reactivity, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] Its utility also extends to material science, where its fluorinated structure contributes to the development of advanced polymers and coatings with improved chemical and thermal resistance.^[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, reactivity, synthetic methodologies, and key applications.

Physicochemical Properties and Characterization

The physical and chemical properties of **4-Chloro-3-(trifluoromethyl)benzonitrile** are fundamental to its handling, storage, and application in synthesis. It typically presents as a white to off-white crystalline solid.^[1]

Property	Value	Source
CAS Number	1735-54-2	[1]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[1] [2] [3]
Molecular Weight	205.56 g/mol	[1] [3]
IUPAC Name	4-chloro-3-(trifluoromethyl)benzonitrile	[4]
Synonyms	2-Chloro-5-cyanobenzotrifluoride	[1] [3]
Appearance	White to almost white powder to crystal	[1]
Melting Point	63 - 68 °C	[1] [3]
Boiling Point	100 - 105 °C at 11 mmHg	[1] [3]
Purity	≥ 98% (by GC)	[1]
Storage Conditions	Store at 2 - 8 °C, sealed in a dry environment	[1] [3]

The Chemistry of a Privileged Scaffold: Reactivity and Mechanistic Insights

The reactivity of **4-Chloro-3-(trifluoromethyl)benzonitrile** is governed by the interplay of its three functional groups: the nitrile, the chloro substituent, and the trifluoromethyl group. The strongly electron-withdrawing nature of the trifluoromethyl (-CF₃) and nitrile (-CN) groups significantly influences the electron density of the aromatic ring. This electronic effect is central to the molecule's utility in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr)

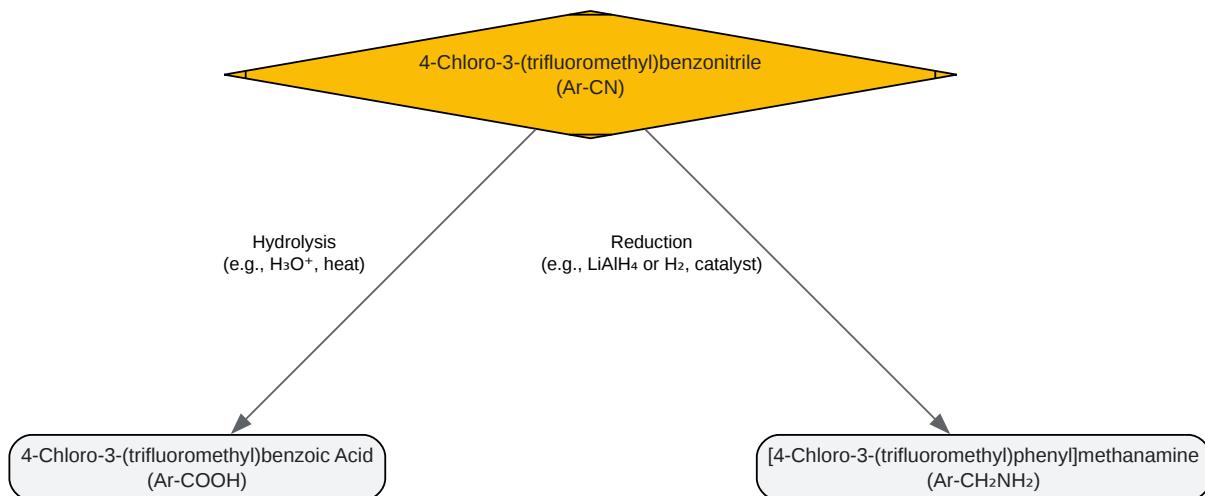
The electron-withdrawing groups (-CF₃ and -CN) deactivate the benzene ring towards electrophilic attack but strongly activate it for Nucleophilic Aromatic Substitution (SNAr), particularly at the chlorine-bearing carbon. These groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction. This

makes the chloro group an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiols), providing a direct pathway to a diverse range of derivatives.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Transformations of the Nitrile Group

The nitrile functional group is a versatile handle for further molecular elaboration. It can undergo a variety of transformations, most commonly hydrolysis to form a carboxylic acid or reduction to a primary amine. These reactions open up entirely new synthetic trees, allowing for the introduction of amide bonds, further N-alkylation, and other modifications critical for building complex molecules, particularly in drug discovery.^[5]



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Key transformations of the nitrile functional group.

Synthetic Pathways and Methodologies

The synthesis of **4-Chloro-3-(trifluoromethyl)benzonitrile** often involves multi-step sequences starting from more common precursors. A prevalent strategy in fine chemical manufacturing is the Sandmeyer reaction, which utilizes a diazonium salt intermediate. This classic transformation provides a reliable and scalable route to introduce the nitrile group onto the aromatic ring.

Exemplary Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a plausible synthesis starting from the corresponding aniline. The causality behind the experimental choices is critical: the diazotization must be conducted at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing, and the use of a copper(I) cyanide catalyst is essential for the efficient conversion to the nitrile.

Step 1: Diazotization of 4-Chloro-3-(trifluoromethyl)aniline

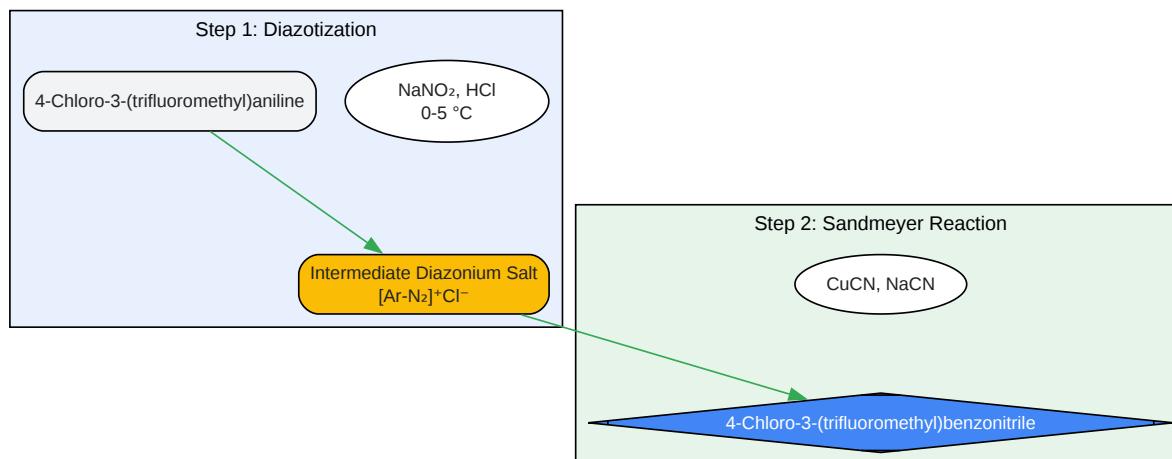
- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (3.0 eq).
- Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring until a fine slurry is formed.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
- Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

Step 2: Cyanation (Sandmeyer Reaction)

- In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
- Cool this catalyst solution to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and

concentrate under reduced pressure.

- The crude product can be purified by column chromatography or recrystallization to yield pure **4-Chloro-3-(trifluoromethyl)benzonitrile**.



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General synthetic workflow via the Sandmeyer reaction.

Core Applications and Field-Proven Insights

The unique combination of functional groups makes this compound a strategic intermediate in several high-value chemical industries.

- Pharmaceutical Development: The trifluoromethyl group is a well-regarded "bioisostere" for other groups and is known to enhance key drug properties such as metabolic stability, membrane permeability, and binding affinity.[6] This makes **4-Chloro-3-(trifluoromethyl)benzonitrile** an attractive starting material for synthesizing novel therapeutic agents, particularly those with anti-inflammatory and analgesic properties.[1]

- Agrochemical Synthesis: In crop protection, this molecule serves as a key intermediate for creating new pesticides and herbicides.[\[1\]](#) The trifluoromethyl moiety can contribute to the potency and environmental persistence profile of the final active ingredient.
- Advanced Materials Science: The compound is used in the formulation of specialty polymers and coatings.[\[1\]](#) The presence of fluorine imparts desirable properties such as high thermal stability, chemical inertness, and hydrophobicity, leading to materials with enhanced durability and performance.[\[1\]](#)

Safety, Handling, and Toxicology

As with any reactive chemical intermediate, proper handling of **4-Chloro-3-(trifluoromethyl)benzonitrile** is paramount. While a specific, comprehensive toxicological profile is not widely published, data from structurally related compounds provides a strong basis for assessing potential hazards. Similar fluorinated and chlorinated benzonitriles are classified as hazardous.

Disclaimer: This information is based on related chemical structures. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before any handling or use.

Hazard Class	GHS Hazard Statement	Precautionary Statement Codes
Acute Toxicity	H301: Toxic if swallowed. [7]	P264, P270, P301+P310
H312+H332: Harmful in contact with skin or if inhaled. [7]	P261, P271, P280, P302+P352, P304+P340	
Skin Irritation	H315: Causes skin irritation. [7] [8] [9]	P280, P332+P313
Eye Irritation	H319: Causes serious eye irritation. [7] [8] [9]	P280, P305+P351+P338
Respiratory Irritation	H335: May cause respiratory irritation. [7] [8] [9]	P261, P271, P304+P340, P403+P233

Handling Recommendations:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.

Conclusion

4-Chloro-3-(trifluoromethyl)benzonitrile is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, driven by the strategic placement of its chloro, cyano, and trifluoromethyl groups, provides chemists with a reliable and versatile platform for molecular construction. From designing next-generation pharmaceuticals and agrochemicals to engineering high-performance materials, the applications of this compound underscore its importance in modern chemistry. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for safely and effectively harnessing its full potential.

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